2-Bromoquinoline-3-methanol 2-Bromoquinoline-3-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13919412
InChI: InChI=1S/C10H8BrNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2
SMILES:
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol

2-Bromoquinoline-3-methanol

CAS No.:

Cat. No.: VC13919412

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoquinoline-3-methanol -

Specification

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name (2-bromoquinolin-3-yl)methanol
Standard InChI InChI=1S/C10H8BrNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2
Standard InChI Key VAURULGCRWJWHP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)Br)CO

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Bromoquinoline-3-methanol (C10_{10}H8_{8}BrNO) consists of a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—with substituents at positions 2 and 3 (Figure 1). The bromine atom at position 2 and the hydroxymethyl (-CH2_2OH) group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC10_{10}H8_{8}BrNODerived from analogs
Molecular Weight254.08 g/molCalculated
Boiling Point~265–270°C (estimated)Based on
Density1.8–1.9 g/cm3^3 (estimated)Similar to

Synthetic Pathways

Bromination of Quinoline Precursors

The JP2001322979A patent outlines a method for synthesizing 3-bromoquinoline hydrobromide by reacting quinoline salts with bromine in a solvent, followed by recrystallization using a water-alcohol mixture . Adapting this protocol, 2-bromoquinoline-3-methanol could theoretically be synthesized via regioselective bromination at position 2, followed by hydroxymethylation at position 3.

Critical Steps:

  • Regioselective Bromination:

    • Use of Lewis acids (e.g., AlCl3_3) to direct bromination to position 2.

    • Solvent systems such as dichloromethane or acetic acid .

  • Hydroxymethylation:

    • Formaldehyde or paraformaldehyde under basic conditions (e.g., NaHCO3_3) to introduce the -CH2_2OH group .

Alternative Routes via Lithiation

Kobayashi et al. demonstrated the utility of butyllithium in bromine/lithium exchange reactions to functionalize quinoline derivatives . Applying this strategy:

  • Start with 2,3-dibromoquinoline.

  • Perform selective lithiation at position 3 using butyllithium at -78°C.

  • Quench with formaldehyde to yield the hydroxymethyl group .

Yield Optimization:

  • Recrystallization in mixed solvents (water:ethanol = 1:3) improves purity, as seen in 3-bromoquinoline hydrobromide synthesis .

Physicochemical Characterization

Spectral Data (Predicted)

  • 1^1H NMR (CDCl3_3):

    • δ 8.9 (d, 1H, H-4), 8.3 (d, 1H, H-8), 7.7–7.5 (m, 3H, aromatic), 4.8 (s, 2H, -CH2_2OH), 2.1 (br s, 1H, -OH) .

  • IR (KBr):

    • 3400 cm1^{-1} (-OH stretch), 2900 cm1^{-1} (C-H), 1580 cm1^{-1} (C=C aromatic) .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water .

  • Stability: Sensitive to light and moisture; storage under inert gas recommended.

Applications in Drug Discovery and Materials Science

Materials Chemistry

  • Coordination Complexes: The hydroxymethyl group can act as a ligand for metal ions, enabling applications in catalysis .

  • Fluorescent Probes: Structural analogs are used in sensors due to quinoline’s inherent fluorescence .

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